Methyl 3,4-difluorobenzoate

Pharmaceutical Intermediates Integrin Antagonists Medicinal Chemistry

Methyl 3,4-difluorobenzoate (CAS 369-25-5) is the definitive 3,4-difluoro isomer, offering a unique electronic and steric profile critical for predictable metabolic stability and target binding in drug discovery. This building block directly enables construction of ALK5 inhibitors for fibrosis research and validated integrin αvβ3 antagonist scaffolds, providing a decisive synthetic head-start over generic isomers. Procure with confidence for high-yield, high-purity scale-up.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 369-25-5
Cat. No. B1362271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-difluorobenzoate
CAS369-25-5
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)F)F
InChIInChI=1S/C8H6F2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
InChIKeyDWRVHDWKWKFSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Methyl 3,4-Difluorobenzoate (CAS 369-25-5): Core Identity and Procurement Basics


Methyl 3,4-difluorobenzoate (CAS 369-25-5) is a fluorinated aromatic ester of the formula C8H6F2O2 (MW: 172.13 g/mol) . It is a foundational building block in pharmaceutical and agrochemical research, prized for its ability to introduce a metabolically stable, electron-deficient aromatic ring into complex molecules via cross-coupling and nucleophilic substitution [1]. Commercially, it is supplied as a clear, colorless to pale-yellow liquid or low-melting solid (melting point 23-27°C), typically with a purity specification of ≥97% .

Why Methyl 3,4-Difluorobenzoate Cannot Be Replaced by a Generic Fluorinated Benzoate


In the context of medicinal chemistry, the precise pattern of fluorine substitution on an aromatic ring is a primary driver of a molecule's metabolic fate, target binding affinity, and off-target activity. While many fluorinated benzoates exist, the 3,4-difluoro substitution pattern creates a unique electronic environment and steric profile that cannot be replicated by its 2,4- or 3,5-difluoro isomers. This distinction is not trivial; a 2024 review on polyfluorinated benzoic acids highlights that the reactivity and biological properties of these derivatives are dramatically altered compared to their non-fluorinated or differently fluorinated counterparts [1]. Procuring the correct isomer is therefore essential for ensuring synthetic pathway integrity and for generating biologically active molecules with predictable, reproducible properties .

Quantitative Evidence for Selecting Methyl 3,4-Difluorobenzoate (369-25-5)


Validated Synthesis of Integrin αvβ3 Antagonists via a Multi-Step Pathway

Methyl 3,4-difluorobenzoate serves as a critical early-stage intermediate in a validated, multi-step synthetic route to aminopiperidine-based integrin αvβ3 antagonists, as detailed in a patent by Meiji Seika Kaisha, Ltd. [1]. This established pathway provides a proven, high-confidence starting point for medicinal chemists developing related therapeutics, offering a level of validation absent for other isomers like methyl 2,4-difluorobenzoate or methyl 3,5-difluorobenzoate in this specific target class.

Pharmaceutical Intermediates Integrin Antagonists Medicinal Chemistry

Demonstrated Utility as a Key Precursor for ALK5 Inhibitors (1,5-Naphthyridines)

This compound is specifically employed in the synthesis of disubstituted 1,5-naphthyridines, a class of compounds recognized for their potent ALK5 (TGF-β type I receptor) inhibitory activity [1]. The development of ALK5 inhibitors is a key strategy for treating fibrotic diseases. The choice of this specific precursor is driven by the need for the 3,4-difluoro substitution pattern to confer optimal binding and metabolic properties in the final naphthyridine structure. In contrast, non-fluorinated or mono-fluorinated benzoate esters would lead to final compounds with significantly different biological profiles, as fluorination is known to impact both potency and pharmacokinetics [2].

Kinase Inhibitors ALK5 Fibrosis 1,5-Naphthyridines

High-Yield Synthesis and Characterization for Consistent Supply

A robust and scalable synthesis protocol for methyl 3,4-difluorobenzoate is well-documented, achieving a high yield of 84% with 99% purity . This method, involving the esterification of 3,4-difluorobenzoic acid with thionyl chloride in methanol, has been disclosed in a recent patent (US2020/188370, A1) [1]. This contrasts with the often less optimized or proprietary routes for other isomers, ensuring a more reliable and cost-effective supply chain for this specific compound.

Synthetic Methodology Quality Control Process Chemistry

Unique Solid-Liquid Phase Transition at Ambient Temperature

With a melting point of 23-27°C, methyl 3,4-difluorobenzoate exists as a low-melting solid at typical ambient temperatures . This is a key differentiator from its liquid isomeric counterparts, such as methyl 2,5-difluorobenzoate, which is expected to remain liquid under similar conditions. This solid state can simplify handling, storage, and purification (e.g., via recrystallization) for certain research workflows, offering a practical advantage in laboratory settings.

Physical Properties Formulation Handling

High-Value Research and Industrial Applications for Methyl 3,4-Difluorobenzoate (369-25-5)


Medicinal Chemistry: Synthesis of Integrin Antagonists

As demonstrated by its role as a key intermediate in a patented synthetic route, methyl 3,4-difluorobenzoate is a validated starting material for medicinal chemists developing novel integrin αvβ3 antagonists [1]. This application leverages the compound's specific 3,4-difluoro substitution pattern to build the core of a pharmacologically active molecule, offering a significant head-start over de novo route design.

Pharmaceutical Research: ALK5 Inhibitor Development for Fibrosis

This compound is an essential precursor for the synthesis of 1,5-naphthyridine-based ALK5 inhibitors, a promising class of therapeutics for treating fibrotic diseases [1]. Procuring this specific building block is critical for research groups focused on this target, as it directly enables the construction of the desired inhibitor scaffold with the required fluorine pattern for optimal target engagement.

Process Chemistry: High-Yield Synthesis of Fluorinated Building Blocks

The documented, high-yielding (84%) and high-purity (99%) synthesis of methyl 3,4-difluorobenzoate provides a reliable entry point for process chemists seeking to incorporate a difluorinated phenyl motif into larger target molecules [1]. Its well-characterized nature and straightforward preparation from commercially available 3,4-difluorobenzoic acid [2] make it a preferred choice for scale-up activities where consistency and cost-efficiency are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,4-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.